1,4-Dioxaspiro[4.5]decan-8-yl benzoate
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Overview
Description
1,4-Dioxaspiro[4.5]decan-8-yl benzoate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring fused to a benzoate group. This compound is typically found as a pale-yellow to yellow-brown liquid .
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate involves several steps. One common synthetic route includes the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with benzoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decan-8-yl benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-yl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-yl benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic processes . The spirocyclic structure allows it to fit into enzyme active sites, potentially blocking substrate access or altering enzyme activity. Pathways affected by this compound include those related to inflammation and cell proliferation .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-yl benzoate can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]decan-8-ol: This compound lacks the benzoate group and is primarily used as an intermediate in organic synthesis.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains a nitrogen atom in the spirocyclic ring, which imparts different chemical properties and reactivity.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(12-4-2-1-3-5-12)19-13-6-8-15(9-7-13)17-10-11-18-15/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAUAEPRQAYAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC(=O)C3=CC=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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